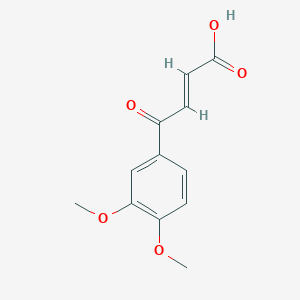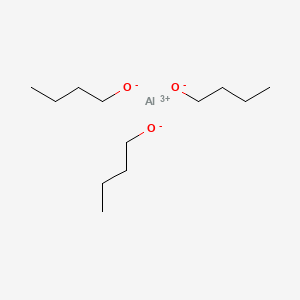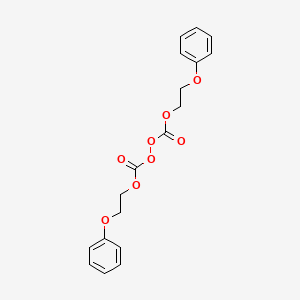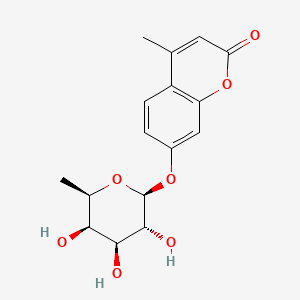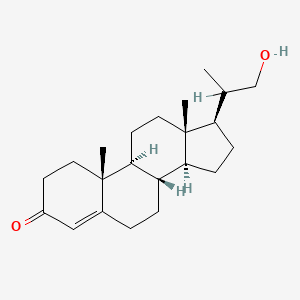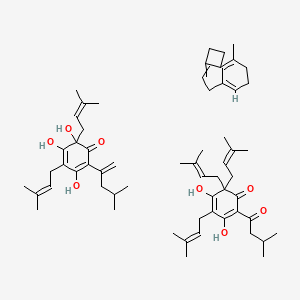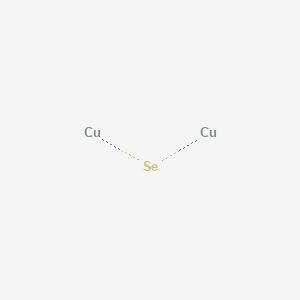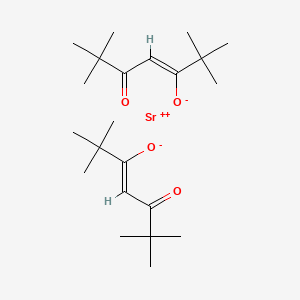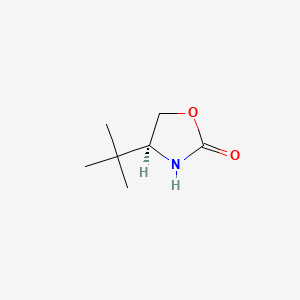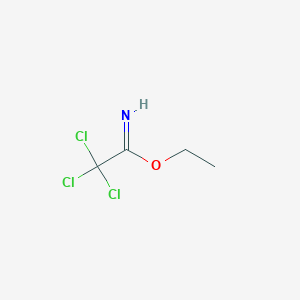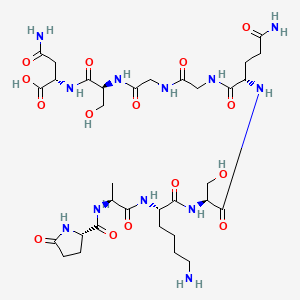
胸腺素α1
描述
Its biological activity and antigenicity depend upon the presence of the metal zinc in the molecule . Nonathymulin plays a crucial role in the immune system, particularly in the maturation and differentiation of T-cells.
科学研究应用
Nonathymulin has a wide range of scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and structure-activity relationships.
Biology: Plays a role in the study of immune system function, particularly in T-cell maturation and differentiation.
Medicine: Investigated for its potential therapeutic effects in conditions such as rheumatoid arthritis and multiple sclerosis
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.
作用机制
Target of Action
Nonathymulin, also known as Thymulin, is a synthetic thymic peptide hormone. The primary targets of Nonathymulin are immature lymphoid cells . The thymus produces Nonathymulin, which is capable of inducing T cell surface markers and T cell functions in these immature lymphoid cells .
Mode of Action
The mode of action of Nonathymulin at the cellular level involves the binding to specific high-affinity receptors . This interaction with its targets results in the induction of T cell surface markers and T cell functions in immature lymphoid cells .
Biochemical Pathways
It is known that nonathymulin plays a crucial role in t-cell differentiation . This suggests that Nonathymulin may affect the pathways involved in immune response and cell differentiation.
Result of Action
The result of Nonathymulin’s action is the induction of T cell surface markers and T cell functions in immature lymphoid cells . This effect contributes to the differentiation and maturation of T cells, which play a crucial role in the immune response.
Action Environment
The action of Nonathymulin can be influenced by various environmental factors. For instance, the presence of the metal zinc in the molecule is essential for its biological activity and antigenicity . Therefore, the availability of zinc in the body can influence the action, efficacy, and stability of Nonathymulin .
生化分析
Biochemical Properties
Nonathymulin plays a crucial role in biochemical reactions by stimulating the formation of E rosettes and influencing T-cell differentiation. It interacts with several biomolecules, including enzymes and proteins. Specifically, Nonathymulin binds to high-affinity receptors on T cells, inducing T cell surface markers and functions in immature lymphoid cells . It also acts as an effector on proinflammatory mediators and cytokines .
Cellular Effects
Nonathymulin affects various types of cells and cellular processes. It enhances anti-inflammatory cytokines and inhibits pro-inflammatory cytokines, thereby modulating the immune response . Nonathymulin influences cell signaling pathways, such as the suppression of p38 and inhibition of NF-kappaB activation, which are implicated in several lung diseases . Additionally, it affects gene expression and cellular metabolism by increasing the activity of superoxide dismutase and decreasing the activation of ERK .
Molecular Mechanism
The molecular mechanism of Nonathymulin involves its binding interactions with specific high-affinity receptors on T cells. This binding induces T cell surface markers and functions in immature lymphoid cells . Nonathymulin’s biological activity and antigenicity depend on the presence of zinc in the molecule . It also modulates gene expression by inhibiting NF-kappaB activation and suppressing p38 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nonathymulin change over time. Studies have shown that Nonathymulin provides significant clinical improvement in rheumatoid arthritis patients over a period of time . The stability and degradation of Nonathymulin in laboratory settings are crucial for its long-term effects on cellular function. Nonathymulin 5 mg proved to be the most efficient dose, providing significant clinical improvement with minimal adverse effects .
Dosage Effects in Animal Models
The effects of Nonathymulin vary with different dosages in animal models. In studies on rheumatoid arthritis, Nonathymulin 5 mg/day provided significant clinical improvement compared to lower or higher doses . At higher doses, Nonathymulin may exhibit toxic or adverse effects, although minimal adverse effects were observed at the optimal dose .
Metabolic Pathways
Nonathymulin is involved in metabolic pathways related to T-cell differentiation and immune response. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. Nonathymulin’s role in increasing superoxide dismutase activity and decreasing ERK activation highlights its involvement in oxidative stress and inflammatory pathways .
Transport and Distribution
Nonathymulin is transported and distributed within cells and tissues through specific transporters and binding proteins. It is partly bound to a carrier protein in the circulation, from where it has been isolated . The presence of zinc in Nonathymulin is essential for its biological activity and antigenicity .
Subcellular Localization
Nonathymulin’s subcellular localization is primarily within the thymic epithelium, where it is produced. Immunofluorescence studies have shown that Nonathymulin is localized in specific compartments within the thymus . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: Nonathymulin is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate peptide bond formation. The final product is cleaved from the resin and purified using high-performance liquid chromatography.
Industrial Production Methods: Industrial production of Nonathymulin follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale purification systems. Quality control measures, including mass spectrometry and amino acid analysis, ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions: Nonathymulin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Nonathymulin can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium azide or thiol compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds.
相似化合物的比较
Thymopoietin: Another thymic peptide involved in T-cell differentiation.
Thymosin Alpha-1: A peptide with immunomodulatory properties.
Thymic Humoral Factor: A thymic peptide with similar biological activities.
Uniqueness: Nonathymulin is unique due to its specific structure and zinc dependency, which are essential for its biological activity. Unlike other thymic peptides, Nonathymulin has a well-defined role in T-cell maturation and has been extensively studied for its therapeutic potential in autoimmune diseases .
属性
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H54N12O15/c1-15(39-29(55)18-6-8-24(50)40-18)27(53)42-16(4-2-3-9-34)30(56)45-21(14-47)32(58)43-17(5-7-22(35)48)28(54)38-11-25(51)37-12-26(52)41-20(13-46)31(57)44-19(33(59)60)10-23(36)49/h15-21,46-47H,2-14,34H2,1H3,(H2,35,48)(H2,36,49)(H,37,51)(H,38,54)(H,39,55)(H,40,50)(H,41,52)(H,42,53)(H,43,58)(H,44,57)(H,45,56)(H,59,60)/t15-,16-,17-,18-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFNDDBLJFPEAN-BPSSIEEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@@H]1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H54N12O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10213801 | |
| Record name | Nonathymulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10213801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
858.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63958-90-7 | |
| Record name | Nonathymulin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063958907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonathymulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10213801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NONATHYMULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H198D04WL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


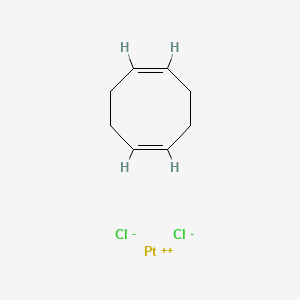
![(1R,3Z,5R,7S,11R,12R,13S,14S)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B1587927.png)
